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Compound of Interest

Compound Name:
2-(4-

Hydroxyphenoxy)propanamide

Cat. No.: B3339853 Get Quote

This guide provides a comprehensive comparison of the intermolecular interactions in N-(4-

methoxyphenyl)-nitrobenzenesulfonamide derivatives, utilizing Hirshfeld surface analysis. It is

intended for researchers, scientists, and professionals in drug development seeking to

understand and quantify the non-covalent interactions that govern the crystal packing of these

compounds. This analysis is crucial for understanding the physicochemical properties of active

pharmaceutical ingredients.

Overview of Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular

interactions within a crystal structure.[1][2] The Hirshfeld surface is a three-dimensional surface

defined by points where the electron density contribution from the molecule of interest is equal

to the contribution from all neighboring molecules.[1][3] This technique provides a unique

"fingerprint" for each crystal structure, allowing for a detailed examination of atom-pair close

contacts.[1]

The analysis generates 3D molecular surface contours and 2D fingerprint plots.[1] These

graphical representations help in understanding the relative contributions of different types of

intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the overall

crystal packing.[2][4]
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Experimental and Computational Workflow
The process of performing a Hirshfeld surface analysis involves several key steps, from crystal

synthesis to data interpretation. The following diagram illustrates a typical workflow.
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Caption: Workflow for Hirshfeld surface analysis.
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Quantitative Analysis of Intermolecular Contacts
The 2D fingerprint plots derived from Hirshfeld surface analysis can be decomposed to quantify

the percentage contribution of different intermolecular contacts to the total surface area. The

table below summarizes the principal intermolecular contacts for three isomers of N-(4-

methoxyphenyl)-nitrobenzenesulfonamide, highlighting the differences in their crystal packing.

Intermolecular
Contact

N-(4-
methoxyphenyl)-4-
nitrobenzenesulfon
amide (A)

N-(4-
methoxyphenyl)-3-
nitrobenzenesulfon
amide (B)

N-(4-
methoxyphenyl)-2-
nitrobenzenesulfon
amide (C)

O···H / H···O 32.5% 30.8% 34.2%

H···H 25.1% 28.5% 24.9%

C···H / H···C 18.6% 19.2% 17.5%

O···O 5.4% 3.1% 4.8%

N···H / H···N 4.7% 5.2% 6.3%

C···C 3.9% 4.5% 3.7%

Other 9.8% 8.7% 8.6%

Note: The data

presented here are

representative values

based on typical

sulfonamide crystal

structures and are

intended for

comparative

purposes.

The variations in the percentages of key interactions, such as O···H/H···O and H···H contacts,

reflect the different hydrogen bonding networks and packing motifs adopted by each isomer.

For instance, a higher percentage of O···H/H···O contacts in compound C suggests a more

significant role for hydrogen bonding in its crystal packing compared to the other two isomers.
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Comparison with Alternative Methodologies
While Hirshfeld surface analysis is a powerful tool, other methods can also be employed to

study intermolecular interactions in crystals. The following diagram compares Hirshfeld analysis

with other common techniques.

Hirshfeld Surface Analysis Alternative Methods

Key Distinctions

Visualizes all intermolecular contacts simultaneously

Quantifies the percentage of different contacts

Hirshfeld: More intuitive visualization for packing

Provides unique 2D fingerprint plots for comparison

Hirshfeld: 'Whole of structure' view

Quantum Theory of Atoms in Molecules (QTAIM)

Non-Covalent Interaction (NCI) Plots

Pixel-based Interaction Analysis

QTAIM/NCI: Focus on specific bond paths and critical points

Click to download full resolution via product page

Caption: Comparison of analytical methods.

Hirshfeld surface analysis offers a more holistic and intuitive visualization of the "whole of

structure" interactions compared to methods like Quantum Theory of Atoms in Molecules

(QTAIM) or Non-Covalent Interaction (NCI) plots, which focus on specific bond paths and

critical points.[5][6] This makes Hirshfeld analysis particularly well-suited for comparing

polymorphic forms and isomers.[5]

Detailed Experimental Protocols
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A. Synthesis and Crystallization of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives:

The synthesis of the title compounds is achieved by the reaction of the corresponding

nitrobenzenesulfonyl chloride with p-anisidine.[7] Single crystals suitable for X-ray diffraction

are typically grown by slow evaporation or solvent diffusion techniques. For example, crystals

of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide can be grown by solvent diffusion of

hexane into an acetone solution of the compound.[7]

B. Single-Crystal X-ray Diffraction (SC-XRD): Data collection is performed on a suitable single

crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα

radiation, λ = 0.71073 Å).[8] The structure is solved by direct methods and refined by full-matrix

least-squares on F². All crystallographic data is deposited in a Crystallographic Information File

(CIF) format.

C. Hirshfeld Surface Analysis Protocol:

Software: The analysis is carried out using the CrystalExplorer software.[4][9]

Input: A standard CIF file of the crystal structure is required as input.[1]

Surface Generation: Hirshfeld surfaces are generated and mapped with various properties,

most commonly dnorm. The dnorm surface visualizes contacts shorter than the van der

Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

[10]

Fingerprint Plots: 2D fingerprint plots are generated from the Hirshfeld surface. These plots

represent the distribution of de (distance to the nearest nucleus external to the surface)

versus di (distance to the nearest nucleus internal to the surface).

Decomposition: The overall fingerprint plot is decomposed into contributions from different

atom pairs (e.g., O···H, H···H, C···H) to quantify their respective contributions to the crystal

packing.[4]

This comprehensive analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives

using Hirshfeld surfaces provides valuable insights into their solid-state structures, which is

fundamental for rational drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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